molecular formula C20H23F3N2O3 B2589857 Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate CAS No. 1207055-15-9

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate

Cat. No.: B2589857
CAS No.: 1207055-15-9
M. Wt: 396.41
InChI Key: BDBMJETWOHCXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes an adamantane core, a trifluoromethyl-substituted phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.

    Introduction of the Carboxylate Group: The adamantane core is then functionalized with a carboxylate group using a Friedel-Crafts acylation reaction.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the functionalized adamantane with 2-(trifluoromethyl)aniline under conditions that promote the formation of a carbamoyl linkage.

    Esterification: The final step is the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Products where the trifluoromethyl group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its steric and electronic properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological conditions.

    Biological Probes: It can be used in the development of probes for studying biological systems, especially those involving protein-ligand interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical properties.

    Surface Coatings: Its incorporation into coatings can enhance their durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The carbamoyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[2-(fluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate
  • Methyl 3-({[2-(chloromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate
  • Methyl 3-({[2-(bromomethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate

Uniqueness

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs with other halogen substituents.

Properties

IUPAC Name

methyl 3-[[2-(trifluoromethyl)phenyl]carbamoylamino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O3/c1-28-16(26)18-7-12-6-13(8-18)10-19(9-12,11-18)25-17(27)24-15-5-3-2-4-14(15)20(21,22)23/h2-5,12-13H,6-11H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBMJETWOHCXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.